1,3,5-Trihydroxy-2-methoxyxanthen-9-one
Overview
Description
Synthesis Analysis
The synthesis of xanthene derivatives, including 1,3,5-Trihydroxy-2-methoxyxanthen-9-one, often involves catalytic reactions and specific conditions to achieve the desired molecular structure. Gujral and Gupta (1979) demonstrated the reaction of 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of BF3-etherate, leading to a mixture of xanthene derivatives, showcasing the synthesis pathway for such compounds (Gujral & Gupta, 1979).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of xanthene derivatives. Toda et al. (1985) conducted an X-ray analysis of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complex with methanol, which, while not directly related to 1,3,5-Trihydroxy-2-methoxyxanthen-9-one, highlights the type of structural analysis that can be applied to understand such molecules' configurations (Toda et al., 1985).
Chemical Reactions and Properties
The chemical reactivity of xanthene derivatives includes reactions under various conditions leading to the formation of complex structures. Loskutov et al. (2010) explored the reaction of 1,4-dihydroxythioxanthen-9-one with iodic acid, showcasing the types of skeletal transformations that can occur with xanthene structures, which could be relevant for understanding similar reactions in 1,3,5-Trihydroxy-2-methoxyxanthen-9-one (Loskutov et al., 2010).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as melting points and solubility, are crucial for their application in various fields. The synthesis and characterization of 9-(4-Methoxyphenyl)-3,3,6,6-tetra-3,4,5,6,7,9-hexahydro-2H-xantene-1 by Retnosari et al. (2021) provide an example of how physical properties are determined and their relevance to the compound's functionality (Retnosari et al., 2021).
Chemical Properties Analysis
Chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are essential for understanding the applications and behavior of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one. The work by Ito et al. (1999) on the synthesis and properties of stable carbocations derived from xanthene structures illustrates the kind of chemical properties analysis that can be applied to similar compounds (Ito et al., 1999).
Scientific Research Applications
Chemical Synthesis and Derivatives
1,3,5-Trihydroxyxanthen-9-one has been a subject of study in chemical synthesis. Research by Gujral and Gupta (1979) focused on its reaction with 2-methylbut-3-en-2-ol to produce compounds that are biogenetic precursors of natural substances found in nature. This study highlights the compound's role in the synthesis of natural products and its potential in organic chemistry (Gujral & Gupta, 1979).
Applications in Peptide Synthesis
Han and Bárány (1997) explored the use of derivatives of 1,3,5-Trihydroxyxanthen-9-one, specifically 9H-xanthen-9-yl (Xan) and 2-methoxy-9H-xanthen-9-yl (2-Moxan), in peptide synthesis. These compounds were used to protect cysteine residues in the synthesis of model peptides, showcasing their utility in advanced biochemical applications (Han & Bárány, 1997).
Role in Flow Chemistry
Yueh, Voevodin, and Beeler (2015) developed a photolabile amine protecting group for use in flow chemistry, utilizing derivatives of 1,3,5-Trihydroxyxanthen-9-one. This research underscores the compound's significance in developing novel methodologies in chemical synthesis, particularly in continuous-flow processes (Yueh, Voevodin, & Beeler, 2015).
Exploration in Natural Product Synthesis
Anand and Jain (1974) studied the reaction of 1,3,5-trihydroxyxanthone with various compounds to synthesize natural products like trapezifolixanthone. This research contributes to the understanding of natural product chemistry and the role of xanthenes in synthesizing biologically active compounds (Anand & Jain, 1974).
properties
IUPAC Name |
1,3,5-trihydroxy-2-methoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOZFCHZESUBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trihydroxy-2-methoxyxanthen-9-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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